2-((6-propylpyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((6-propylpyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrimidine ring substituted with a propyl group and a thioether linkage to an acetamide moiety, which is further substituted with a trifluoromethylphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-propylpyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using propyl halides in the presence of a strong base such as sodium hydride.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Acetamide Formation: The final step involves the acylation of the thioether with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste, adhering to principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The acetamide moiety can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Lithium aluminum hydride (LiAlH4) for amide reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-((6-propylpyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the thioether linkage provides flexibility and stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
2-((6-methylpyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide: Similar structure but with a methyl group instead of a propyl group.
2-((6-propylpyrimidin-4-yl)thio)-N-(2-(fluoromethyl)phenyl)acetamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The unique combination of a propyl group on the pyrimidine ring and a trifluoromethyl group on the phenyl ring distinguishes 2-((6-propylpyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide from its analogs. This specific arrangement can result in distinct chemical and biological properties, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
2-(6-propylpyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c1-2-5-11-8-15(21-10-20-11)24-9-14(23)22-13-7-4-3-6-12(13)16(17,18)19/h3-4,6-8,10H,2,5,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYZKKXRVWADKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=N1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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